
D-赤藓-N,N,N-三甲基鞘氨醇氯化物
描述
D-erythro-N,N,N-Trimethylsphingosine Chloride is a chemically modified sphingolipid derivative. It is characterized by the addition of three methyl groups to the nitrogen atom of the sphingosine backbone and a chloride ion to enhance its solubility and stability . This compound is particularly noteworthy in biochemical research focused on the signaling pathways of sphingolipids.
科学研究应用
D-erythro-N,N,N-Trimethylsphingosine Chloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study sphingolipid signaling pathways and their role in cellular processes.
Biology: Investigates the role of sphingolipids in apoptosis and cell proliferation.
Medicine: Explores its potential as a cardioprotective agent and its inhibitory effects on tumor cell growth.
Industry: Utilized in the development of biochemical assays and as a reference material in quality control.
作用机制
Target of Action
D-erythro-N,N,N-Trimethylsphingosine Chloride primarily targets leukocyte-endothelial cells . These cells play a crucial role in the immune response, inflammation, and maintaining the integrity of the blood vessels.
Mode of Action
This compound acts as an effective cardioprotective agent . It inhibits transmembrane signaling for growth of various human tumor cell lines . This means it can prevent the signals that promote tumor growth from crossing the cell membrane, thereby inhibiting the proliferation of tumor cells.
Biochemical Pathways
It is known to inhibit transmembrane signaling, which could affect a variety of pathways related to cell growth and proliferation
Result of Action
The primary result of the action of D-erythro-N,N,N-Trimethylsphingosine Chloride is the inhibition of growth in various human tumor cell lines . This could potentially lead to a decrease in tumor size and slow the progression of the disease.
生化分析
Biochemical Properties
D-erythro-N,N,N-Trimethylsphingosine Chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
D-erythro-N,N,N-Trimethylsphingosine Chloride has been found to inhibit transmembrane signaling for growth of various human tumor cell lines in vitro as well as in vivo in nu/nu mice . It also exhibits anti-inflammatory properties and inhibits platelet activating factor (PAF) activation and protein kinase C (PKC) activity .
Molecular Mechanism
The molecular mechanism of D-erythro-N,N,N-Trimethylsphingosine Chloride involves inhibition of transmembrane signaling for growth of various human tumor cell lines . It also inhibits IL-1β-induced NF-κB activation and cell surface expression of crucial selectins which promote adhesion of Lex- or sialosyl-Lex-expressing cells with platelets and endothelial cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-erythro-N,N,N-Trimethylsphingosine Chloride involves the chemical modification of sphingosine. The process typically includes the methylation of the nitrogen atom in the sphingosine backbone, followed by the addition of a chloride ion to improve solubility and stability . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of D-erythro-N,N,N-Trimethylsphingosine Chloride follows similar synthetic routes but on a larger scale. The process is carefully controlled to ensure consistency and quality, with stringent purification steps to remove any impurities.
化学反应分析
Types of Reactions
D-erythro-N,N,N-Trimethylsphingosine Chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
相似化合物的比较
Similar Compounds
Sphingosine: The natural precursor of D-erythro-N,N,N-Trimethylsphingosine Chloride.
N,N-Dimethylsphingosine: Another chemically modified sphingolipid with two methyl groups on the nitrogen atom.
N-Methylsphingosine: A sphingolipid derivative with a single methyl group on the nitrogen atom.
Uniqueness
D-erythro-N,N,N-Trimethylsphingosine Chloride is unique due to the presence of three methyl groups on the nitrogen atom, which significantly alters its interaction with enzymes and its biophysical properties. This makes it a valuable tool for studying sphingolipid signaling pathways and their role in various cellular processes .
属性
IUPAC Name |
[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)20(19-23)22(2,3)4;/h17-18,20-21,23-24H,5-16,19H2,1-4H3;1H/q+1;/p-1/b18-17+;/t20-,21+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTLGDGOHFHYNH-DSQFUKAXSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)[N+](C)(C)C)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)[N+](C)(C)C)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565017 | |
| Record name | (2S,3R,4E)-1,3-Dihydroxy-N,N,N-trimethyloctadec-4-en-2-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134962-48-4 | |
| Record name | (2S,3R,4E)-1,3-Dihydroxy-N,N,N-trimethyloctadec-4-en-2-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



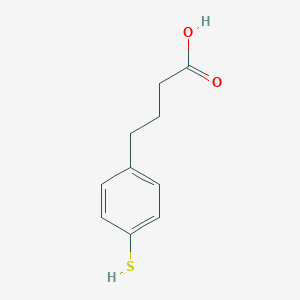

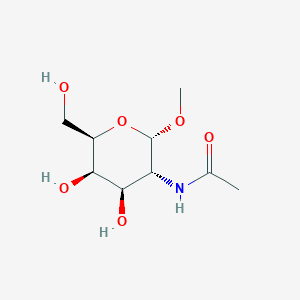
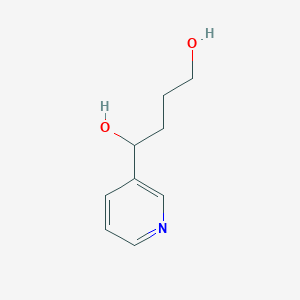


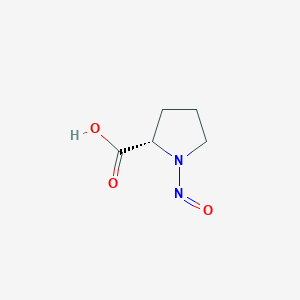

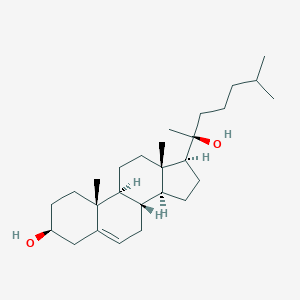
![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14521.png)



